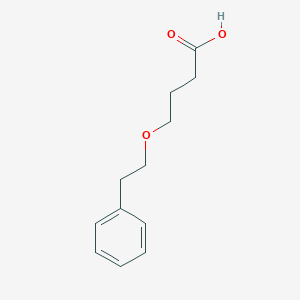

4-(2-Phenylethoxy)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Phenylethoxy)butanoic acid is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is characterized by the presence of a phenylethoxy group attached to a butanoic acid moiety. This compound is used primarily in research settings and has various applications in chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethoxy)butanoic acid typically involves the reaction of 2-phenylethanol with butanoic acid under specific conditions. One common method includes the esterification of 2-phenylethanol with butanoic acid in the presence of a catalyst such as sulfuric acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Phenylethoxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: The phenylethoxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The phenylethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products Formed

Oxidation: Formation of phenylacetaldehyde or phenylacetic acid.

Reduction: Formation of 4-(2-phenylethoxy)butanol.

Substitution: Formation of various substituted phenylethoxy derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(2-Phenylethoxy)butanoic acid is utilized in various scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in the preparation of more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

Industry: Employed in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mecanismo De Acción

The mechanism of action of 4-(2-Phenylethoxy)butanoic acid involves its interaction with specific molecular targets. The phenylethoxy group can interact with various enzymes and receptors, potentially modulating their activity. The carboxylic acid moiety can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and stability .

Comparación Con Compuestos Similares

Similar Compounds

Phenylbutyric acid: Similar in structure but lacks the ethoxy group.

Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety.

4-Phenylbutanoic acid: Similar but without the ethoxy linkage.

Uniqueness

4-(2-Phenylethoxy)butanoic acid is unique due to the presence of the phenylethoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in simpler analogs like phenylbutyric acid or phenylacetic acid .

Actividad Biológica

4-(2-Phenylethoxy)butanoic acid (CAS No. 855833-69-1) is a chemical compound that has garnered attention due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound features a butanoic acid backbone with a phenylethoxy substituent. Its chemical structure can be represented as follows:

C13H18O3

This compound is classified under carboxylic acids and exhibits characteristics typical of this functional group, including acidity and the ability to form esters.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in various in vitro models. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked reduction in cytokine levels, suggesting its potential as an anti-inflammatory agent .

2. Analgesic Effects

In animal models of pain, this compound demonstrated analgesic properties comparable to conventional analgesics like ibuprofen. It was effective in reducing both thermal hyperalgesia and mechanical allodynia, indicating its utility in managing neuropathic pain conditions .

The biological activity of this compound is attributed to its interaction with specific molecular pathways. It appears to modulate the NF-κB signaling pathway, which is crucial in regulating inflammation and pain responses. By inhibiting this pathway, the compound reduces the expression of inflammatory mediators .

Case Study 1: In Vivo Pain Model

In a controlled study using a chronic constriction injury (CCI) model in rats, administration of this compound significantly decreased pain scores compared to untreated controls. The compound was administered at doses of 20 mg/kg and 40 mg/kg over two weeks, showing a dose-dependent response in pain relief .

Case Study 2: Cytokine Inhibition

Another study focused on the effects of this compound on cytokine production in human peripheral blood mononuclear cells (PBMCs). The results indicated that treatment with the compound led to a significant reduction in TNF-α and IL-6 levels after LPS stimulation, reinforcing its role as an anti-inflammatory agent .

Data Tables

Propiedades

IUPAC Name |

4-(2-phenylethoxy)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c13-12(14)7-4-9-15-10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUMQHDPIAICCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.